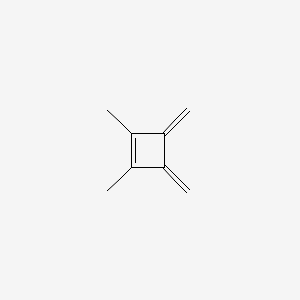
Cyclobutene, dimethylbis(methylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutene, dimethylbis(methylene)- typically involves the thermal conversion of diallenes in the crystalline state. This method was developed to improve the stability of the compound by introducing aromatic substituents on the exocyclic methylenes and electron-withdrawing groups into the cyclobutene skeleton .
Industrial Production Methods
advancements in synthetic chemistry have enabled the production of this compound in high yields through efficient template-free synthesis methods .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclobutene, dimethylbis(methylene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutene oxides.
Reduction: Reduction reactions can convert cyclobutene derivatives into more stable compounds.
Substitution: Substitution reactions involving halogens or other functional groups can modify the properties of the compound
Common Reagents and Conditions
Common reagents used in the reactions of cyclobutene, dimethylbis(methylene)- include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Halogenating agents: Such as bromine or chlorine
Major Products Formed
The major products formed from these reactions include cyclobutene oxides, reduced cyclobutene derivatives, and halogenated cyclobutene compounds .
Applications De Recherche Scientifique
Cyclobutene, dimethylbis(methylene)- has several scientific research applications, including:
Materials Science: Employed in the development of nanoscopic macrocycles with unusual magnetic, optical, and electronic properties.
Biology and Medicine: Investigated for its potential use in drug discovery and development due to its strained ring system and ability to undergo strain-release transformations.
Mécanisme D'action
The mechanism of action of cyclobutene, dimethylbis(methylene)- involves the release of strain energy from its highly strained ring system. This strain-release mechanism allows the compound to undergo various chemical transformations, making it a versatile reagent in synthetic chemistry. The molecular targets and pathways involved in these reactions depend on the specific functional groups and substituents present on the cyclobutene ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to cyclobutene, dimethylbis(methylene)- include:
Cyclobutane: A less strained four-membered ring compound.
Bicyclobutanes: Highly strained bicyclic compounds with unique reactivity.
Cyclobutenes: Compounds with similar ring structures but different substituents.
Uniqueness
Cyclobutene, dimethylbis(methylene)- is unique due to its highly strained ring system and the presence of two methylene groups, which provide distinct reactivity and stability compared to other cyclobutene derivatives. This uniqueness makes it a valuable compound for various scientific research applications .
Propriétés
Numéro CAS |
25467-12-3 |
|---|---|
Formule moléculaire |
C8H10 |
Poids moléculaire |
106.16 g/mol |
Nom IUPAC |
1,2-dimethyl-3,4-dimethylidenecyclobutene |
InChI |
InChI=1S/C8H10/c1-5-6(2)8(4)7(5)3/h1-2H2,3-4H3 |
Clé InChI |
SGBBSINDWMTKGW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C)C1=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


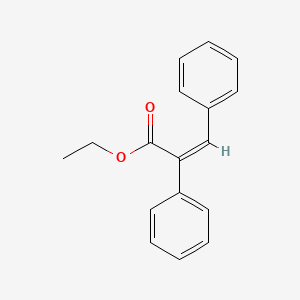
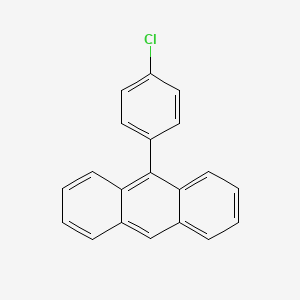
![2,2'-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene]](/img/structure/B14696846.png)
silane](/img/structure/B14696848.png)
![3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one](/img/structure/B14696853.png)
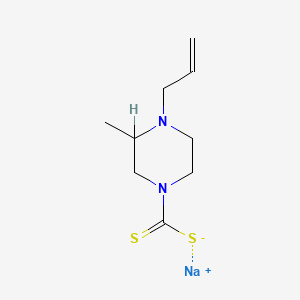
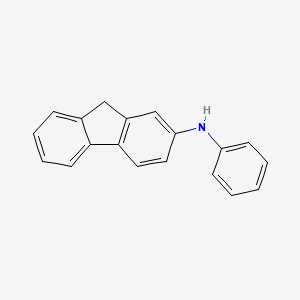
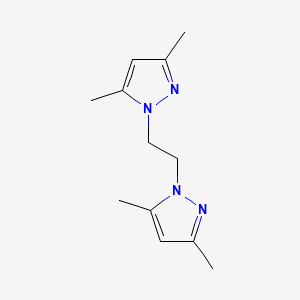
![7-[2-(Dimethylamino)phenyl]-2-phenylheptanamide](/img/structure/B14696902.png)

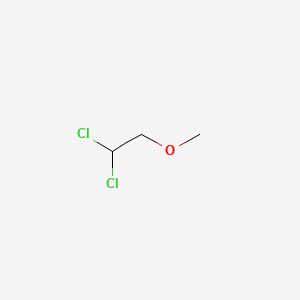
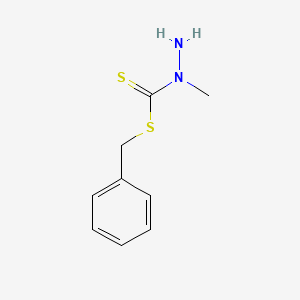
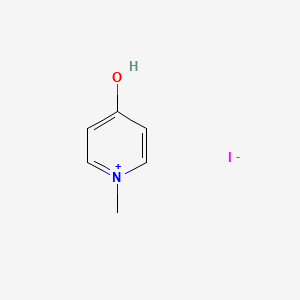
![Butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane](/img/structure/B14696910.png)
